molecular formula C11H15NO3 B6202380 methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate CAS No. 2092819-85-5

methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate

Cat. No.: B6202380
CAS No.: 2092819-85-5
M. Wt: 209.2
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Description

Methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxylate ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxypyridine and tert-butyl bromide.

    Alkylation: The tert-butyl group is introduced to the pyridine ring through an alkylation reaction using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The carboxylate ester group is introduced through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The tert-butyl group can also affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxypyridine-3-carboxylate: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    5-tert-butyl-2-hydroxypyridine:

    Methyl 5-tert-butylpyridine-3-carboxylate: Lacks the hydroxyl group, altering its hydrogen bonding capabilities.

Uniqueness

Methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate is unique due to the combination of the tert-butyl group, hydroxyl group, and carboxylate ester group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

CAS No.

2092819-85-5

Molecular Formula

C11H15NO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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